molecular formula C4H8O B590947 Isobutyraldehyde-D7 CAS No. 122684-65-5

Isobutyraldehyde-D7

Cat. No.: B590947
CAS No.: 122684-65-5
M. Wt: 79.15
InChI Key: AMIMRNSIRUDHCM-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyraldehyde-D7: is a deuterium-labeled analogue of isobutyraldehyde, a compound with the molecular formula C4HD7O and a molecular weight of 79.15 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing.

Chemical Reactions Analysis

Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Condensation: Formaldehyde in the presence of a base such as sodium hydroxide is commonly used.

Major Products Formed:

    Oxidation: Methacrolein, methacrylic acid.

    Reduction: Isobutanol.

    Condensation: Hydroxypivaldehyde.

Scientific Research Applications

Isobutyraldehyde-D7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of isobutyraldehyde-D7 involves its participation in various chemical reactions where the deuterium atoms act as tracers. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

Comparison with Similar Compounds

Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound makes it particularly valuable for isotopic labeling studies, providing insights that are not possible with non-labeled compounds.

Properties

CAS No.

122684-65-5

Molecular Formula

C4H8O

Molecular Weight

79.15

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D

InChI Key

AMIMRNSIRUDHCM-UAVYNJCWSA-N

SMILES

CC(C)C=O

Synonyms

2-Methyl-propanal-D7;  2-Formylpropane-D7;  2-Methyl-1-propanal-D7;  2-Methylpropanal-D7;  2-Methylpropionaldehyde-D7;  2-Propanecarboxaldehyde-D7;  Dimethylacetaldehyde-D7;  Isobutanal-D7;  Isobutyral-D7;  Isobutyric Aldehyde-D7;  Isobutyryl Aldehyde-D7;  Isop

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyraldehyde-D7
Reactant of Route 2
Isobutyraldehyde-D7
Reactant of Route 3
Isobutyraldehyde-D7
Reactant of Route 4
Isobutyraldehyde-D7
Reactant of Route 5
Isobutyraldehyde-D7
Reactant of Route 6
Isobutyraldehyde-D7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.